molecular formula C25H16N2O8 B341740 2-(4-nitrophenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-nitrophenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B341740
M. Wt: 472.4 g/mol
InChI Key: JBBPCPSQYWODRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound that features a combination of nitrophenyl, acetylphenyl, and dioxoisoindoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrobenzaldehyde with 4-acetylphenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization reactions to form the dioxoisoindoline core. The final step involves esterification with 2-oxoethyl groups under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl and acetylphenyl groups may play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylate
  • 2-(4-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylate

Uniqueness

2-(4-nitrophenyl)-2-oxoethyl 2-(4-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is unique due to the presence of both nitrophenyl and acetylphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C25H16N2O8

Molecular Weight

472.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(4-acetylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C25H16N2O8/c1-14(28)15-2-7-18(8-3-15)26-23(30)20-11-6-17(12-21(20)24(26)31)25(32)35-13-22(29)16-4-9-19(10-5-16)27(33)34/h2-12H,13H2,1H3

InChI Key

JBBPCPSQYWODRP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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